molecular formula C12H14O2 B11904862 1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone

Cat. No.: B11904862
M. Wt: 190.24 g/mol
InChI Key: BUFVUNHQAFJCKS-UHFFFAOYSA-N
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Description

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an allyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is known for its diverse applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-allyl-2-hydroxy-4-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its efficacy and safety in clinical settings.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone can be compared with other similar compounds, such as:

The presence of the allyl group in this compound makes it unique, as it provides additional sites for chemical modification and potential biological interactions.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-hydroxy-4-methyl-3-prop-2-enylphenyl)ethanone

InChI

InChI=1S/C12H14O2/c1-4-5-10-8(2)6-7-11(9(3)13)12(10)14/h4,6-7,14H,1,5H2,2-3H3

InChI Key

BUFVUNHQAFJCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C)O)CC=C

Origin of Product

United States

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